(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
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Overview
Description
(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a substituted aniline, which undergoes cyclization in the presence of a strong acid or base to form the carbazole core. The methyl group at the 4a position can be introduced through alkylation reactions using methylating agents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole compounds with various functional groups .
Scientific Research Applications
(4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- (4aS,9aS)-4,4,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene
- (4aS,9aS)-9-(phenylmethyl)-4a-propyl-2,3,4,9a-tetrahydro-1H-carbazole
- (4aS,9aS)-9-benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-one
Uniqueness
What sets (4aS,9aS)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole apart from similar compounds is its specific stereochemistry and the presence of the methyl group at the 4a position
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(4aS,9aS)-4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole |
InChI |
InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-,13-/m0/s1 |
InChI Key |
ZYTYWRZPBAHJLV-STQMWFEESA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@@H]1NC3=CC=CC=C23 |
Canonical SMILES |
CC12CCCCC1NC3=CC=CC=C23 |
Origin of Product |
United States |
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